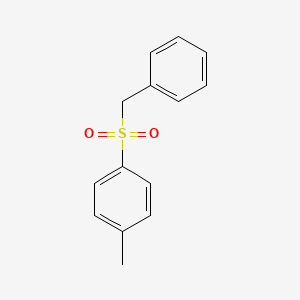
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPT-DTB, is a boron-containing compound that has been of interest to scientists due to its unique properties and potential applications in a variety of fields. CPT-DTB has been studied for its potential use in the synthesis of organic compounds, its ability to act as a catalyst in certain reactions, and its potential biomedical applications.
科学的研究の応用
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use in the synthesis of organic compounds. It has been found to be a useful catalyst for the synthesis of a variety of compounds, including polymers-supported organic compounds, amino acids, and peptides. This compound has also been studied for its potential use as a catalyst in the oxidation of organic compounds. In addition, this compound has been studied for its potential use in the synthesis of polymers-supported organic compounds, and its potential use as a catalyst in the oxidation of organic compounds.
作用機序
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has been found to be a useful catalyst in a variety of reactions. The mechanism of action of this compound is not completely understood, but it is believed that the boron-containing group of this compound can act as a Lewis acid, which can facilitate the formation of new bonds and the rearrangement of existing bonds. In addition, the thiophene group of this compound can act as a nucleophile, which can also facilitate the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound can act as an antioxidant, and can inhibit the growth of certain types of cancer cells. In addition, this compound has been found to be non-toxic when tested in animal models.
実験室実験の利点と制限
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is relatively non-toxic and can be used in a variety of reactions. However, this compound is not very soluble in water and can be difficult to work with in some reactions.
将来の方向性
In the future, 2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially be used in the synthesis of a variety of organic compounds and polymers-supported compounds. In addition, this compound could potentially be used as a catalyst in the oxidation of organic compounds. Furthermore, this compound could potentially be used in the synthesis of peptides and amino acids. Finally, this compound could potentially be used to develop new drugs and treatments for cancer and other diseases.
合成法
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods. The most common method involves the reaction of a thiophene derivative with a boron-containing reagent in the presence of a base. This reaction produces a boron-containing compound that can then be purified and used for further studies. Other methods for the synthesis of this compound include the reaction of a thiophene derivative with a boron-containing reagent in the presence of a Lewis acid, the reaction of a boron-containing reagent with a thiophene derivative in the presence of a base, and the reaction of a boron-containing reagent with a thiophene derivative in the presence of a Lewis acid.
特性
IUPAC Name |
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-7-10(8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZFGZPSDQPWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

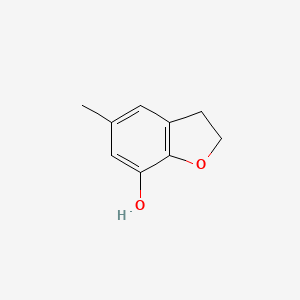

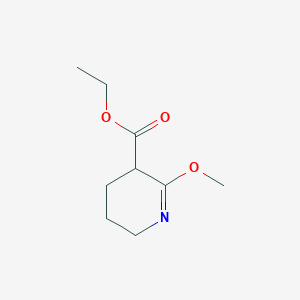
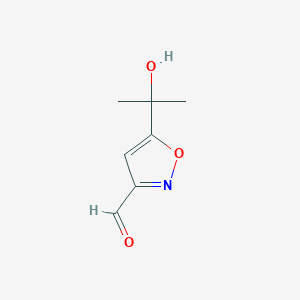
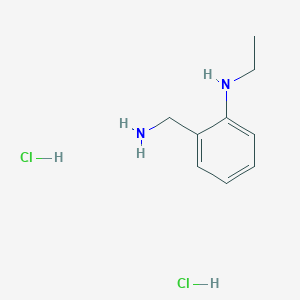
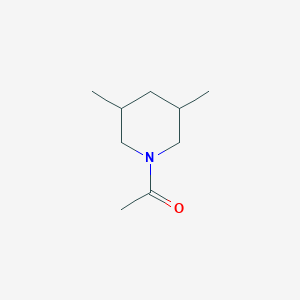
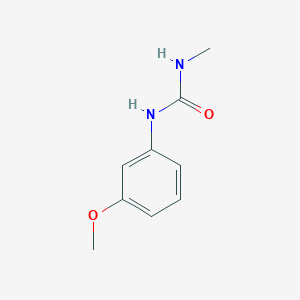
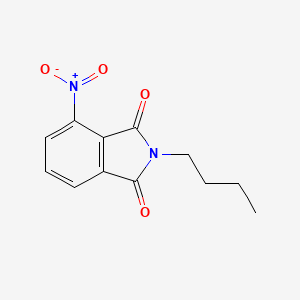


![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
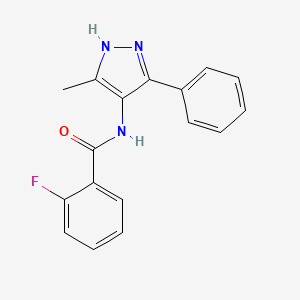
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
